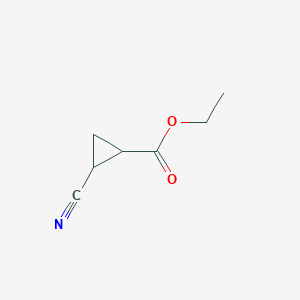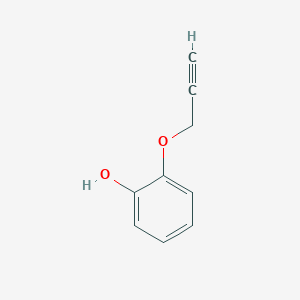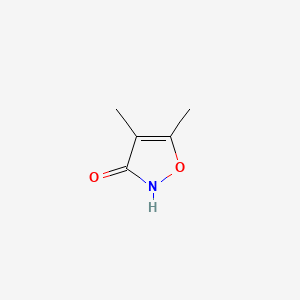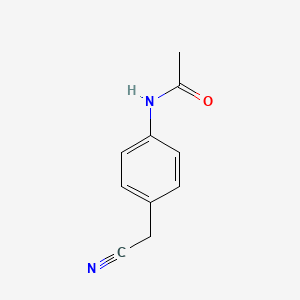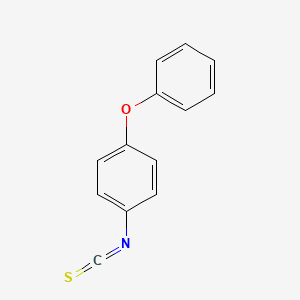
4-苯氧基苯基异硫氰酸酯
描述
1-Isothiocyanato-4-phenoxybenzene is an organic compound with the molecular formula C13H9NOS It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (-N=C=S) attached to a phenoxybenzene structure
科学研究应用
1-Isothiocyanato-4-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity with nucleophiles makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
作用机制
Target of Action
Isothiocyanates (ITCs), including 4-Phenoxyphenyl isothiocyanate, govern many intracellular targets. These targets include cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of 4-Phenoxyphenyl isothiocyanate with its targets leads to various changes. For instance, it can inhibit CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit metastasis
Biochemical Pathways
ITCs affect a variety of biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .
Pharmacokinetics
It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 4-Phenoxyphenyl isothiocyanate’s action are diverse due to its interaction with multiple targets. It can lead to the inhibition of tumorigenesis, induction of apoptosis, and inhibition of metastasis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenoxyphenyl isothiocyanate. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment .
生化分析
Biochemical Properties
1-Isothiocyanato-4-phenoxybenzene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the modification of cysteine residues in proteins, leading to the formation of thiourea derivatives. This interaction can result in the inhibition of enzyme activity, particularly those enzymes that rely on cysteine residues for their catalytic function. Additionally, 1-Isothiocyanato-4-phenoxybenzene can interact with glutathione, a critical antioxidant in cells, leading to the formation of glutathione conjugates .
Cellular Effects
1-Isothiocyanato-4-phenoxybenzene has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, 1-Isothiocyanato-4-phenoxybenzene can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cellular antioxidant capacity .
Molecular Mechanism
The molecular mechanism of action of 1-Isothiocyanato-4-phenoxybenzene involves several key processes. At the molecular level, this compound exerts its effects through the covalent modification of biomolecules, particularly proteins. It can form adducts with cysteine residues in proteins, leading to changes in protein structure and function. This modification can result in the inhibition of enzyme activity, particularly those enzymes involved in cellular redox regulation. Additionally, 1-Isothiocyanato-4-phenoxybenzene can induce changes in gene expression by modulating transcription factors such as Nrf2, which plays a critical role in the cellular antioxidant response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isothiocyanato-4-phenoxybenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Isothiocyanato-4-phenoxybenzene is relatively stable under physiological conditions, but it can undergo hydrolysis to form phenoxybenzene and isothiocyanate. This degradation can impact its biological activity, particularly in long-term in vitro and in vivo studies. Additionally, prolonged exposure to 1-Isothiocyanato-4-phenoxybenzene can lead to adaptive cellular responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 1-Isothiocyanato-4-phenoxybenzene vary with different dosages in animal models. At low doses, this compound can exert protective effects by enhancing the cellular antioxidant capacity and reducing oxidative stress. At high doses, 1-Isothiocyanato-4-phenoxybenzene can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the excessive formation of reactive oxygen species and the depletion of cellular antioxidants. Threshold effects have been observed, where the beneficial effects of 1-Isothiocyanato-4-phenoxybenzene are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
1-Isothiocyanato-4-phenoxybenzene is involved in several metabolic pathways, primarily those related to detoxification and antioxidant defense. It can be metabolized by phase II detoxification enzymes, such as glutathione S-transferases, to form glutathione conjugates. These conjugates are then further metabolized and excreted from the cell. Additionally, 1-Isothiocyanato-4-phenoxybenzene can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the pentose phosphate pathway .
Transport and Distribution
The transport and distribution of 1-Isothiocyanato-4-phenoxybenzene within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 1-Isothiocyanato-4-phenoxybenzene can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the expression of specific transporters .
Subcellular Localization
1-Isothiocyanato-4-phenoxybenzene exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of 1-Isothiocyanato-4-phenoxybenzene is influenced by targeting signals and post-translational modifications. For instance, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can modulate mitochondrial function and induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-4-phenoxybenzene can be synthesized through several methods:
Reaction with Thiophosgene: One common method involves the reaction of 4-phenoxyaniline with thiophosgene (CSCl2) under controlled conditions. This reaction typically requires an inert atmosphere (e.g., nitrogen) and a solvent such as dichloromethane.
Carbon Disulfide Method: Another method involves the reaction of 4-phenoxyaniline with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH).
Industrial Production Methods: Industrial production of 1-isothiocyanato-4-phenoxybenzene typically involves large-scale synthesis using the thiophosgene method due to its efficiency and scalability. The process is carried out in specialized reactors with stringent safety measures to handle the toxic and volatile nature of thiophosgene.
化学反应分析
Types of Reactions: 1-Isothiocyanato-4-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives when reacted with amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, forming heterocyclic structures.
Common Reagents and Conditions:
Amines: React with the isothiocyanate group to form thiourea derivatives.
Solvents: Dichloromethane, dimethylformamide (DMF), and other polar aprotic solvents are commonly used.
Catalysts: Bases such as potassium hydroxide (KOH) or triethylamine (TEA) can be used to facilitate reactions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
相似化合物的比较
1-Isothiocyanato-4-phenoxybenzene can be compared with other isothiocyanates:
4-Fluorophenyl Isothiocyanate: Similar in structure but with a fluorine atom, leading to different reactivity and applications.
4-Methoxyphenyl Isothiocyanate: Contains a methoxy group, which can influence its chemical properties and biological activity.
1-Naphthyl Isothiocyanate: A larger aromatic system, which can affect its solubility and reactivity.
属性
IUPAC Name |
1-isothiocyanato-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITXAAKDFPASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188781 | |
| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-87-1 | |
| Record name | 1-Isothiocyanato-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isothiocyanato-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3529-87-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



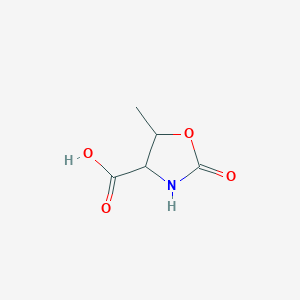
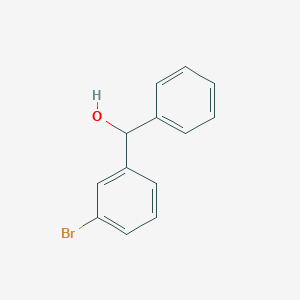
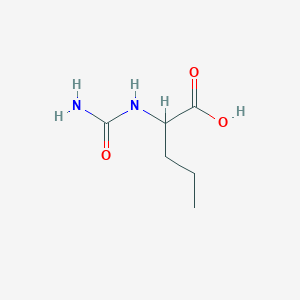
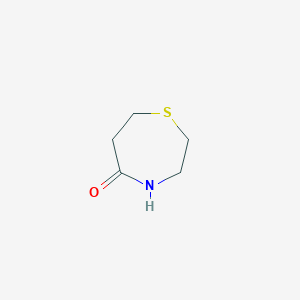

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

